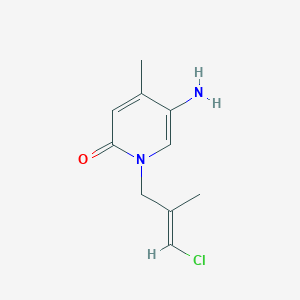![molecular formula C28H46O B13073500 (3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13073500.png)
(3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon. This compound is notable for its intricate structure, which includes multiple chiral centers and a variety of functional groups.
Méthodes De Préparation
The synthesis of this compound involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the various substituents. The synthetic routes typically involve:
Formation of the Core Structure: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Substituents: The substituents, such as the dimethylheptenyl group, are introduced through reactions like Friedel-Crafts alkylation or acylation.
Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques are employed to obtain the desired stereoisomer.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts and high-throughput techniques to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Addition: The double bonds in the dimethylheptenyl group can participate in addition reactions, such as hydrogenation or hydrohalogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Its interactions with biological molecules, such as enzymes and receptors, are studied to understand its potential biological activity.
Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where polycyclic aromatic hydrocarbons have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Receptors: The compound can bind to specific receptors, triggering a cascade of biochemical events.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar polycyclic aromatic hydrocarbons, such as:
Cholesterol: Both compounds share a similar cyclopenta[a]phenanthrene core but differ in their substituents and biological activity.
Steroids: Steroids also have a similar core structure but with different functional groups, leading to distinct biological functions.
Retinoids: These compounds have a similar polycyclic structure but are involved in different biological processes, such as vision and cell differentiation.
The uniqueness of (3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific substituents and stereochemistry, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C28H46O |
|---|---|
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
(3S,5S,9S,10S,13S,14R,17S)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20-,21+,22+,24+,25+,26-,27+,28+/m1/s1 |
Clé InChI |
QOXPZVASXWSKKU-HUFSGIFKSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@@H](C)C(C)C)[C@@H]1CC[C@@H]2[C@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


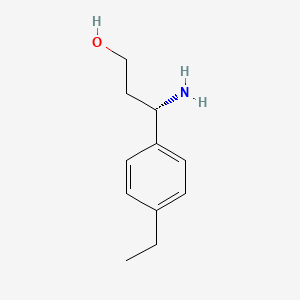
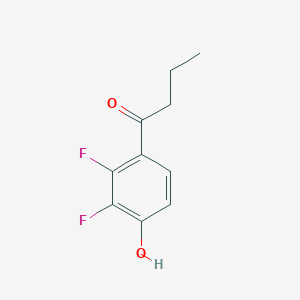


![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)
![4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B13073457.png)
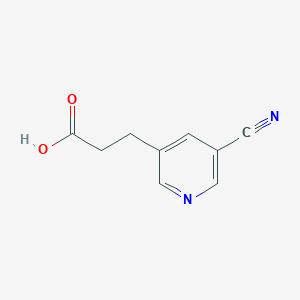
![1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
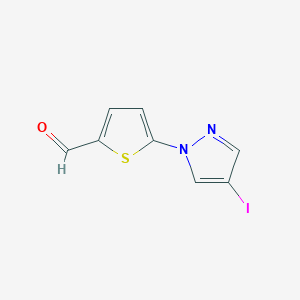
![(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one](/img/structure/B13073479.png)
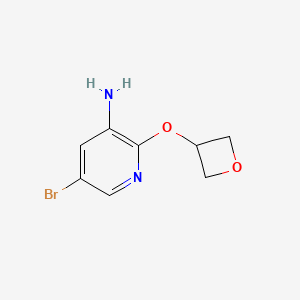
![3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073484.png)
